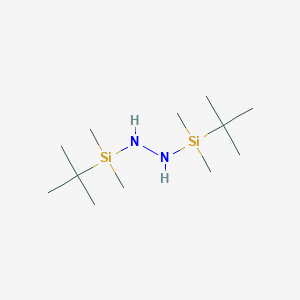
1,2-Bis-(tert-butyldimethylsilyl)hydrazine
Overview
Description
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is an organic compound with the chemical formula C12H32N2Si2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in common organic solvents such as ether and dichloromethane . It is primarily used as a source of latent hydrazine in various chemical reactions .
Mechanism of Action
Target of Action
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is primarily used in the preparation of stable alkyl and aryl N-silyl hydrazones . These compounds are often used as intermediates in organic synthesis, particularly in the preparation of gem-dihalides and vinyl halides .
Mode of Action
The compound’s mode of action involves the formation of a hydrazone intermediate . This is achieved through the reaction of the hydrazine moiety with a carbonyl compound, forming a hydrazone that can undergo further reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wolff–Kishner reduction . This reaction involves the reduction of a carbonyl compound to a hydrocarbon using a hydrazone intermediate . The Wolff–Kishner reduction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .
Pharmacokinetics
Like many other silyl hydrazines, it is likely to have low solubility in water and high solubility in organic solvents .
Result of Action
The primary result of the action of this compound is the formation of stable alkyl and aryl N-silyl hydrazones . These compounds can be used as intermediates in a variety of organic reactions, including the synthesis of gem-dihalides, vinyl halides, and other complex organic molecules .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere and in a refrigerator to maintain its stability . Additionally, the reaction conditions, such as temperature and solvent, can significantly affect the compound’s reactivity and the yield of the reaction .
Biochemical Analysis
Biochemical Properties
1,2-Bis-(tert-butyldimethylsilyl)hydrazine interacts with various enzymes, proteins, and other biomolecules. Its mechanism of action involves the formation of a hydrazone intermediate, which is subsequently hydrolyzed to yield the desired product . This compound is particularly useful in the Wolff–Kishner reaction, where it serves as a substrate for the reduction of the corresponding carbonyl compound .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a hydrazone intermediate . This intermediate is then hydrolyzed to produce the desired product. The process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is typically synthesized by reacting tert-butyldimethylchlorosilane with anhydrous hydrazine at 70°C, with or without a solvent . Another method involves the reaction of bis(tert-butyldimethylsilyl)amine with tert-butyldimethylsilyl bromide .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions and optimized yields. The reactions are conducted under controlled temperatures and inert atmospheres to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(tert-butyldimethylsilyl)hydrazine undergoes several types of chemical reactions, including:
Hydrazone Formation: It reacts with aldehydes and ketones to form stable N-silyl hydrazones.
Common Reagents and Conditions
Reduction: Common reagents include potassium hydroxide and ethylene glycol.
Hydrazone Formation: Scandium triflate (Sc(OTf)3) is used as a catalyst, and the reaction is efficient at ambient temperature.
Major Products
Scientific Research Applications
1,2-Bis-(tert-butyldimethylsilyl)hydrazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: Another silyl hydrazine compound used in similar reactions.
N-tert-Butyldimethylsilylhydrazine: A related compound with similar reactivity but different steric properties.
Uniqueness
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is unique due to its ability to form stable N-silyl hydrazones and its efficiency in the Wolff-Kishner reduction at relatively low temperatures. This makes it a valuable reagent in organic synthesis, particularly for compounds sensitive to high temperatures .
Properties
IUPAC Name |
1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZSLKRCSRDHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471430 | |
| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10000-20-1 | |
| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


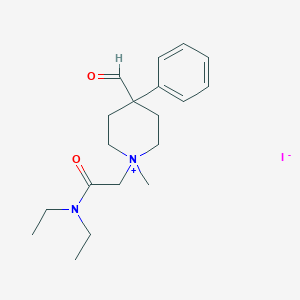
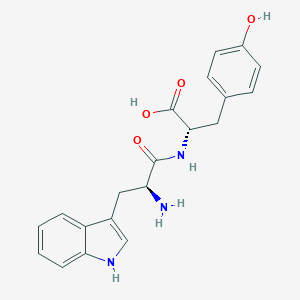
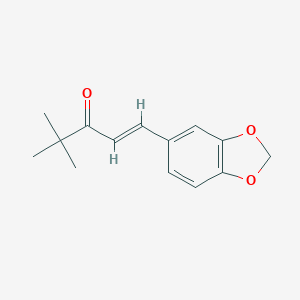
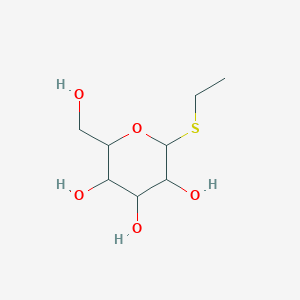
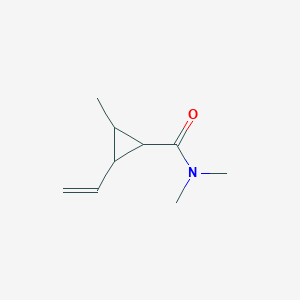
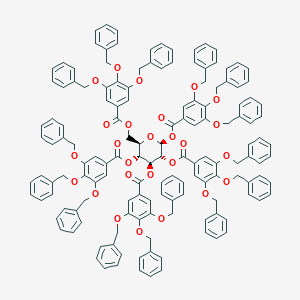
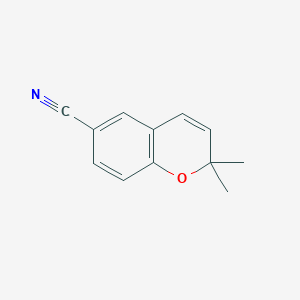
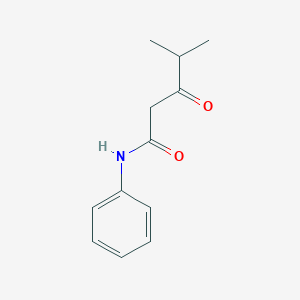

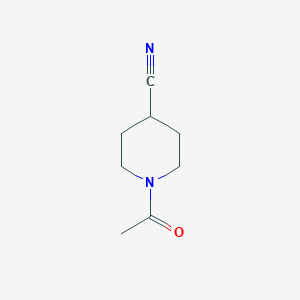
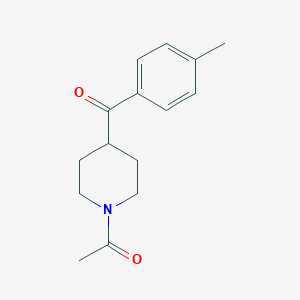
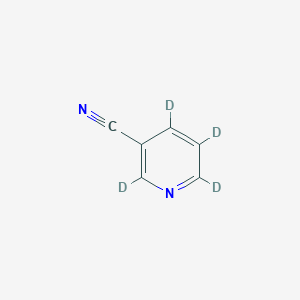
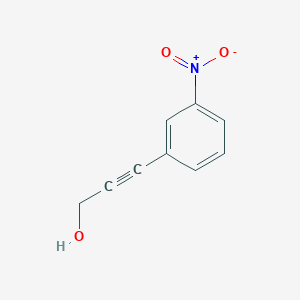
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)
